molecular formula C28H29N3O6 B1583928 Carbobenzoxyphenylalanyl-phenylalanyl-glycine CAS No. 75539-79-6

Carbobenzoxyphenylalanyl-phenylalanyl-glycine

Cat. No. B1583928
CAS RN: 75539-79-6
M. Wt: 503.5 g/mol
InChI Key: ZSOSVHOISBSKID-BJKOFHAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbobenzoxyphenylalanyl-phenylalanyl-glycine (Z-Phe-Phe-Gly) is a tripeptide that has been extensively studied for its various biological activities. It is a synthetic compound that belongs to the family of opioid peptides, and it has been shown to have potent analgesic effects1.



Synthesis Analysis

The compound has been utilized in the synthesis of peptides and in studying peptide structures. For instance, it was used in the synthesis of several peptides containing aziridinecarboxylic acid derived from corresponding hydroxy amino acid derivatives1. This research is significant for understanding peptide formation and reactivity.



Molecular Structure Analysis

The molecular formula of Carbobenzoxyphenylalanyl-phenylalanyl-glycine is C28H29N3O6. It has a molecular weight of 503.5 g/mol2. The IUPAC name of the compound is 2- [ [ (2S)-3-phenyl-2- [ [ (2R)-3-phenyl-2- (phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetic acid2.



Chemical Reactions Analysis

Carbobenzoxyphenylalanyl-phenylalanyl-glycine has been studied in the context of enzyme inhibition and as a substrate for various enzymes. Bartlett, Spear, and Jacobsen (1982) explored the use of a thioamide analogue of this compound as a weak competitive inhibitor of carboxypeptidase A (CPA), a crucial enzyme in protein metabolism1.



Physical And Chemical Properties Analysis

Carbobenzoxyphenylalanyl-phenylalanyl-glycine is a white to off-white powder2. More detailed physical and chemical properties are not available in the retrieved data.


Scientific Research Applications

Enzyme Inhibition and Substrate Analysis

Carbobenzoxyphenylalanyl-phenylalanyl-glycine has been studied in the context of enzyme inhibition and as a substrate for various enzymes. For instance, Bartlett, Spear, and Jacobsen (1982) explored the use of a thioamide analogue of this compound as a weak competitive inhibitor of carboxypeptidase A (CPA), a crucial enzyme in protein metabolism. They discovered that it binds with comparable affinity to its oxo analogue, highlighting its potential in enzyme kinetics studies (Bartlett, Spear, & Jacobsen, 1982).

Peptide Synthesis and Structural Analysis

The compound has also been utilized in the synthesis of peptides and in studying peptide structures. In a research by Nakagawa et al. (1972), it was used in the synthesis of several peptides containing aziridinecarboxylic acid derived from corresponding hydroxy amino acid derivatives. This research is significant for understanding peptide formation and reactivity (Nakagawa et al., 1972).

Neuroprotective Research

Recent studies have also explored its role in neuroprotective research. Verkholyak, Bakulin, and Tyurenkov (2022) investigated a new conjugate of hydroxybenzoic acid with glycine, showing significant improvement in sensory-motor and cognitive functions in animals with chronic cerebrovascular insufficiency. This indicates potential therapeutic applications in neurodegenerative diseases (Verkholyak, Bakulin, & Tyurenkov, 2022).

Melanocyte-Stimulating Activity

The synthesis of peptides containing carbobenzoxyphenylalanyl-phenylalanyl-glycine has been linked to melanocyte-stimulating activity. Schnabel and Li (1960) synthesized a hexapeptide with glycine at the N-terminus to study its effects on melanocyte stimulation, contributing to research in dermatology and pigment disorders (Schnabel & Li, 1960).

Antineoplastic Agents

The compound has been evaluated as part of the structure-activity studies in antineoplastic agents. Loeffler, Sajadi, and Hall (1977) extended their work on N-protected activated esters of amino acids, including carbobenzoxyphenylalanyl-phenylalanyl-glycine, to assess their potential in cancer treatments (Loeffler, Sajadi, & Hall, 1977).

Scientific Research Applications of Carbobenzoxyphenylalanyl-phenylalanyl-glycine

Enzyme Inhibition and Substrate Analysis

Carbobenzoxyphenylalanyl-phenylalanyl-glycine has been studied in the context of enzyme inhibition and as a substrate for various enzymes. For instance, Bartlett, Spear, and Jacobsen (1982) explored the use of a thioamide analogue of this compound as a weak competitive inhibitor of carboxypeptidase A (CPA), a crucial enzyme in protein metabolism. They discovered that it binds with comparable affinity to its oxo analogue, highlighting its potential in enzyme kinetics studies (Bartlett, Spear, & Jacobsen, 1982).

Peptide Synthesis and Structural Analysis

The compound has also been utilized in the synthesis of peptides and in studying peptide structures. In a research by Nakagawa et al. (1972), it was used in the synthesis of several peptides containing aziridinecarboxylic acid derived from corresponding hydroxy amino acid derivatives. This research is significant for understanding peptide formation and reactivity (Nakagawa et al., 1972).

Neuroprotective Research

Recent studies have also explored its role in neuroprotective research. Verkholyak, Bakulin, and Tyurenkov (2022) investigated a new conjugate of hydroxybenzoic acid with glycine, showing significant improvement in sensory-motor and cognitive functions in animals with chronic cerebrovascular insufficiency. This indicates potential therapeutic applications in neurodegenerative diseases (Verkholyak, Bakulin, & Tyurenkov, 2022).

Melanocyte-Stimulating Activity

The synthesis of peptides containing carbobenzoxyphenylalanyl-phenylalanyl-glycine has been linked to melanocyte-stimulating activity. Schnabel and Li (1960) synthesized a hexapeptide with glycine at the N-terminus to study its effects on melanocyte stimulation, contributing to research in dermatology and pigment disorders (Schnabel & Li, 1960).

Safety And Hazards

Specific safety and hazard information for Carbobenzoxyphenylalanyl-phenylalanyl-glycine is not available in the retrieved data. However, as with all chemicals, it should be handled with appropriate safety measures.


properties

IUPAC Name

2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O6/c32-25(33)18-29-26(34)23(16-20-10-4-1-5-11-20)30-27(35)24(17-21-12-6-2-7-13-21)31-28(36)37-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,34)(H,30,35)(H,31,36)(H,32,33)/t23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOSVHOISBSKID-BJKOFHAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997002
Record name N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbobenzoxyphenylalanyl-phenylalanyl-glycine

CAS RN

75539-79-6
Record name Carbobenzoxyphenylalanyl-phenylalanyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075539796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SL Taylor, AL Tappel - BBA-Enzymology, 1974 - experts.nebraska.edu
1. Four distinct carboxypeptidases (EC 3.4. 12.-) were shown to exist in rat liver lysosomes: cathepsin A, catheptic carboxypeptidase B, catheptic carboxypeptidase C, and catheptic …
Number of citations: 43 experts.nebraska.edu

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